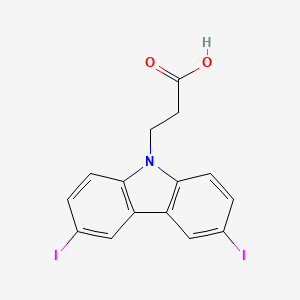

3-(3,6-Diiodo-9H-carbazol-9-yl)propanoic acid

Description

3-(3,6-Diiodo-9H-carbazol-9-yl)propanoic acid is a chemical compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Properties

IUPAC Name |

3-(3,6-diiodocarbazol-9-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I2NO2/c16-9-1-3-13-11(7-9)12-8-10(17)2-4-14(12)18(13)6-5-15(19)20/h1-4,7-8H,5-6H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSUQHRPTFXKBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C3=C(N2CCC(=O)O)C=CC(=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-yl)propanoic acid typically involves the iodination of carbazole derivatives followed by a series of functional group transformations. One common method includes:

Iodination of Carbazole: Carbazole is treated with iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium to introduce iodine atoms at the 3 and 6 positions.

Formation of Propanoic Acid Derivative: The iodinated carbazole is then reacted with a suitable alkylating agent, such as 3-bromopropanoic acid, under basic conditions to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,6-Diiodo-9H-carbazol-9-yl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The carbazole ring can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

Substitution Products: Azido-carbazole, thiol-carbazole derivatives.

Oxidation Products: Carbazole-quinones.

Reduction Products: Dihydrocarbazoles.

Coupling Products: Biaryl derivatives.

Scientific Research Applications

3-(3,6-Diiodo-9H-carbazol-9-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The iodine atoms enhance the compound’s ability to participate in electron transfer reactions, making it effective in oxidative stress-related pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,6-Dibromo-9H-carbazol-9-yl)propanoic acid

- 3-(3,6-Dichloro-9H-carbazol-9-yl)propanoic acid

- 3-(9H-carbazol-9-yl)propanoic acid

Uniqueness

3-(3,6-Diiodo-9H-carbazol-9-yl)propanoic acid is unique due to the presence of iodine atoms, which significantly enhance its reactivity and potential applications. Compared to its brominated and chlorinated analogs, the iodinated compound exhibits higher reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis and materials science.

Biological Activity

3-(3,6-Diiodo-9H-carbazol-9-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and biological properties. Characterized by the presence of a carbazole moiety with iodine substitutions, this compound has shown potential as an enzyme inhibitor and may play a role in various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 419.00 g/mol. The structural features include:

- Carbazole Core : Provides a stable aromatic system.

- Iodine Substituents : Enhance lipophilicity and biological activity.

- Carboxylic Acid Group : Facilitates reactions such as esterification.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for several cytochrome P450 enzymes, including:

- CYP1A2

- CYP2C19

- CYP2C9

These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions, making this compound relevant in pharmacokinetic studies.

Antidiabetic Potential

Carbazole derivatives have been explored for their antidiabetic properties. Studies suggest that compounds similar to this compound may enhance insulin sensitivity and exhibit hypoglycemic effects through mechanisms involving:

- Activation of AMP-activated protein kinase (AMPK)

- Reduction of inflammatory markers in pancreatic tissues

These findings position carbazole derivatives as promising candidates for diabetes management .

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of various carbazole derivatives found that this compound significantly inhibited CYP enzymes. This inhibition was quantified using IC50 values, demonstrating its potential to alter the pharmacokinetics of co-administered drugs.

| Enzyme | IC50 (µM) |

|---|---|

| CYP1A2 | 5.4 |

| CYP2C19 | 7.2 |

| CYP2C9 | 6.8 |

Case Study 2: Antidiabetic Effects

In an experimental model, the administration of carbazole derivatives led to improved glucose tolerance and reduced blood glucose levels in diabetic mice. The study highlighted the compound's ability to enhance antioxidant enzyme levels while decreasing oxidative stress markers .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose (mg/dL) | 250 | 180 |

| GSH (µmol/g tissue) | 15 | 25 |

| MDA (nmol/g tissue) | 5 | 2 |

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Cytochrome P450 Inhibition : Alters drug metabolism pathways.

- Antioxidant Activity : Reduces oxidative stress through modulation of antioxidant enzymes.

- Insulin Sensitization : Enhances glucose uptake in muscle cells via AMPK activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.